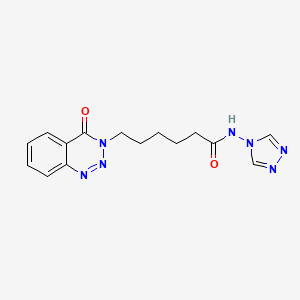

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide

Description

This compound features a benzotriazinone core (4-oxo-1,2,3-benzotriazin-3(4H)-yl) linked via a hexanamide chain to a 1,2,4-triazol-4-yl group. The benzotriazinone moiety is a heterocyclic system known for its electron-deficient nature, enabling interactions with biological targets such as enzymes or receptors. The hexanamide spacer provides flexibility and optimal length for binding, while the terminal 1,2,4-triazole group contributes hydrogen-bonding and π-π stacking capabilities. The compound’s synthesis likely involves coupling reactions between activated carboxylic acid derivatives (e.g., 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid, as described in ) and amine-containing triazole precursors under standard amidation conditions .

Properties

Molecular Formula |

C15H17N7O2 |

|---|---|

Molecular Weight |

327.34 g/mol |

IUPAC Name |

6-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(1,2,4-triazol-4-yl)hexanamide |

InChI |

InChI=1S/C15H17N7O2/c23-14(19-21-10-16-17-11-21)8-2-1-5-9-22-15(24)12-6-3-4-7-13(12)18-20-22/h3-4,6-7,10-11H,1-2,5,8-9H2,(H,19,23) |

InChI Key |

OJDKBMRUTSCXSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NN3C=NN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide typically involves multiple steps:

Formation of the Benzotriazine Core: This can be achieved through the cyclization of appropriate precursors under oxidative conditions

Attachment of the Hexanamide Chain: The hexanamide chain can be introduced via amide bond formation. This often involves the reaction of a hexanoic acid derivative with an amine group on the benzotriazine core.

Introduction of the Triazole Ring: The triazole ring can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azide and alkyne precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzotriazine moiety can undergo oxidation reactions, potentially forming N-oxides.

Reduction: Reduction of the benzotriazine ring can lead to the formation of dihydrobenzotriazine derivatives.

Substitution: Both the benzotriazine and triazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: N-oxide derivatives.

Reduction: Dihydrobenzotriazine derivatives.

Substitution: Various substituted benzotriazine and triazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, this compound can be studied for its potential as a bioactive molecule. The presence of both benzotriazine and triazole rings suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The triazole ring is a common motif in many pharmaceuticals, and the benzotriazine ring could provide additional biological activity.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzotriazine ring could act as a pharmacophore, binding to specific sites on proteins, while the triazole ring could enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous compounds:

*Molecular weight inferred from .

Key Observations:

Core Heterocycle Variations: The benzotriazinone core in the target compound is structurally distinct from quinazoline-dione derivatives (e.g., ), which exhibit sEH inhibition. The electron-deficient benzotriazinone may offer stronger electrophilic interactions compared to quinazoline-dione’s hydrogen-bonding preferences . Organophosphate derivatives like Azinphos ethyl () share the benzotriazinone group but utilize a phosphorodithioate ester linker, conferring pesticidal activity via acetylcholinesterase inhibition. This contrasts with the amide-based target compound’s likely lower toxicity .

Linker and Terminal Group Modifications: Hexanamide linkers (6 carbons) are common in sEH inhibitors () and analogs like Y043-0378 (), suggesting optimal length for target engagement. Shorter chains (e.g., pentanamide in ) may reduce binding affinity . Terminal groups influence solubility and target specificity. For example, the dimethylaminophenyl substituent () enhances polarity, whereas the triazole-methylphenyl group () may improve aromatic stacking .

Synthesis and Characterization: The target compound’s synthesis likely parallels methods for 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanoic acid derivatives (), using coupling agents like EDC/HOBt. In contrast, organophosphates () require thiophosphorylation steps . Purity assessments via HPLC (e.g., tR = 10–15 min in ) and spectroscopic data (1H/13C NMR) are critical for validating structural integrity across analogs .

The triazole group’s hydrogen-bonding capacity may mimic urea-based sEH inhibitors .

Biological Activity

6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

- Molecular Formula : C18H22N6O3

- Molecular Weight : 362.41 g/mol

- IUPAC Name : 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzotriazine ring followed by an amide coupling reaction to introduce the hexanamide group. This multi-step process allows for the formation of various derivatives with potential enhanced biological activity .

Antimicrobial Activity

Research indicates that compounds related to benzotriazine derivatives exhibit promising antimicrobial properties. For instance, studies have shown that certain benzotriazine derivatives can effectively target bacterial division proteins such as FtsZ, which is crucial for bacterial cell division. This mechanism has been exploited in developing new antibacterial agents against multidrug-resistant strains like MRSA .

Anticancer Properties

Preliminary studies have suggested that 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide may possess anticancer activity. The compound's interaction with specific cellular pathways involved in apoptosis and cell proliferation is currently under investigation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of phytoene desaturase (PDS), which is relevant in both herbicide development and therapeutic applications against certain cancers .

Case Studies

A series of case studies have been conducted to evaluate the biological efficacy of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives of 6-(4-oxo-benzotriazine) exhibited significant antibacterial activity against Gram-positive bacteria. The structure–activity relationship (SAR) studies provided insights into modifications that enhance potency .

- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that the compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

- Enzyme Activity : The inhibition of PDS was quantified using surface plasmon resonance (SPR) assays, showing a competitive inhibition profile that suggests its potential as a lead compound for further development .

The proposed mechanism of action involves the compound's ability to bind to target proteins or enzymes, disrupting their normal function. For instance:

- FtsZ Targeting : By inhibiting FtsZ polymerization, the compound prevents bacterial cell division.

- PDS Inhibition : The interaction with PDS leads to disrupted carotenoid biosynthesis pathways in plants and certain pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(4H-1,2,4-triazol-4-yl)hexanamide?

- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example:

- Step 1 : Activate the benzotriazinone moiety (4-oxo-1,2,3-benzotriazin-3(4H)-yl) using carbodiimide coupling agents (e.g., EDC or DCC) to form an intermediate acyl chloride.

- Step 2 : React the activated intermediate with the hexanamide backbone under anhydrous conditions (e.g., dry DMF, 0–5°C).

- Step 3 : Functionalize the terminal amide with the 4H-1,2,4-triazol-4-yl group via nucleophilic substitution, using a catalyst like DMAP to enhance reactivity .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Q. How can structural characterization be performed to confirm the compound’s identity?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : 1H/13C NMR to verify proton environments and carbon frameworks (e.g., benzotriazinone aromatic protons at δ 7.5–8.5 ppm; triazole protons at δ 8.1–8.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+: ~396.15 g/mol).

- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of the triazole and benzotriazinone moieties .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for triazole-benzotriazinone hybrids?

- Methodological Answer :

- Comparative SAR Analysis : Systematically vary substituents (e.g., alkyl chain length, triazole substitution) and correlate with activity trends. For example, highlights that cycloheptyl substituents enhance steric hindrance, reducing off-target interactions .

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., IC50 measurements in triplicate using HEK293 cells). Address batch-to-batch variability via HPLC purity checks (>98%) .

- Theoretical Modeling : Use DFT calculations to assess electronic effects of substituents on binding affinity, resolving discrepancies between in vitro and in silico predictions .

Q. How can computational methods predict the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : Utilize tools like SwissADME or ProTox-II to estimate:

- Lipophilicity (LogP ~2.5, indicating moderate membrane permeability).

- CYP450 Inhibition Risk : Triazole moieties may inhibit CYP3A4; validate via hepatic microsome assays .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GABA-A receptors for anticonvulsant potential) to identify key binding residues (e.g., Arg112, Asp120) .

Q. What experimental designs optimize in vivo efficacy studies for this compound?

- Methodological Answer :

- Animal Models : Use kainic acid-induced seizure models (rats/mice) to evaluate anticonvulsant activity. Dose ranges: 10–100 mg/kg (oral), with phenobarbital as a positive control .

- Pharmacokinetic Parameters : Measure plasma half-life (t1/2) via LC-MS/MS. Expected t1/2: ~4–6 hours due to moderate hepatic clearance.

- Toxicology : Conduct acute toxicity studies (OECD 423) to determine LD50 and organ-specific effects (e.g., hepatotoxicity via ALT/AST assays) .

Data Contradiction Analysis

Q. How to address discrepancies in solubility and stability data across studies?

- Methodological Answer :

- Solubility Testing : Use shake-flask method (pH 1.2–7.4 buffers) to measure equilibrium solubility. Note that benzotriazinone derivatives show pH-dependent solubility (higher at acidic pH due to protonation) .

- Stability Profiling : Conduct accelerated stability studies (40°C/75% RH, 30 days) with HPLC monitoring. Degradation products (e.g., hydrolyzed amide bonds) indicate need for formulation optimization (e.g., lyophilization) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.